Galgravin
Overview
Description
Galgravin is a natural lignan compound that has been isolated from various plant sources, including Piper kadsura. It has been the subject of research due to its diverse biological activities, which include potential therapeutic applications in the treatment of inflammation and bone-destructive diseases .
Synthesis Analysis
The synthesis of Galgravin has been explored through short syntheses from nitroalkenes and allylic alcohols via a new tandem anionic-radical process. This method has been shown to be effective in producing Galgravin, as well as other related lignans such as Veraguensin, Galbelgin, and Ganschisandrin, in a few steps, highlighting the potential for efficient production of these compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of Galgravin is not detailed in the provided papers, the general structure of lignans is characterized by a diverse range of biological activities, which is attributed to their complex molecular frameworks. The synthesis methods described suggest that Galgravin possesses a tetrahydrofuran core, a common feature in lignans that contributes to their bioactivity .
Chemical Reactions Analysis
Galgravin has been shown to interact with biological systems in various ways. For instance, it has been found to suppress NF-κB activation in lipopolysaccharide (LPS)-activated macrophages, which leads to the downregulation of proinflammatory molecules such as TNF-α, IL-6, iNOS, and COX-2. This indicates that Galgravin can participate in chemical reactions that modulate inflammatory pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of Galgravin have been studied using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS). This method provided insights into the pharmacokinetic features and bioavailability of Galgravin in vivo, with an oral bioavailability determined to be 8.5%. The study demonstrated that Galgravin is stable throughout storage and processing, with good linearity and precision in its quantification .
Relevant Case Studies
Galgravin has been evaluated in various biological contexts. In a study on sepsis, Galgravin was found to ameliorate LPS-induced endotoxemia in mice, suggesting its potential application in treating inflammation-related diseases . Another study highlighted its effects on osteoclast differentiation and function, indicating that Galgravin could be a novel compound for developing drugs to treat bone-destructive diseases such as osteoporosis .
Scientific Research Applications
Synthesis and Chemical Properties
- Tetrahydrofuran lignans, including Galgravin, have gained attention due to their biological activities. Jahn and Rudakov (2006) conducted studies on short syntheses of Galgravin and similar compounds, highlighting a new tandem anionic-radical process for their synthesis. This work is crucial for understanding the chemical synthesis and properties of Galgravin (Jahn & Rudakov, 2006).
Biological and Pharmacological Activities
- A study by Asai et al. (2012) showed that Galgravin, derived from Magnolia sp., inhibited osteoclast formation and differentiation, suggesting potential applications in treating bone-destructive diseases like osteoporosis. This research is significant for understanding Galgravin's biological effects on bone health (Asai et al., 2012).
- Zhao et al. (2021) conducted pharmacokinetic and bioavailability studies of Galgravin in rats. Their findings, based on a newly developed HPLC-MS/MS method, provide insights into Galgravin's absorption and distribution in the body, which are crucial for its therapeutic applications (Zhao et al., 2021).
Quality Control and Measurement
- Bin (2008) established a method for determining the content of Galgravin in certain herbal preparations. This assay contributes to quality control measures in the use of Galgravin in traditional medicine (Bin, 2008).
Microbial Interaction
- Kasahara et al. (1996) explored the biotransformation of Galgravin by Aspergillus niger, converting it into its 4,4'-O-demethyl derivative. This study sheds light on microbial interactions with Galgravin and potential applications in biotechnology (Kasahara et al., 1996).
Antitumor Properties
- Le Quesne et al. (1980) identified Galgravin as a component of Nectandra rigida Nees, contributing to its cytotoxic activity. This highlights the potential of Galgravin in antitumor research (Le Quesne et al., 1980).
Vascular Health Applications
- Xu et al. (2008) found that Galgravin, isolated from Schisandra propinqua, showed inhibitory effects on vascular smooth muscle cell proliferation, indicating its potential role in vascular health management (Xu et al., 2008).
Safety And Hazards
Future Directions
Further optimization in the preparation, treatment protocol, and dosages of Galgravin is necessary to improve oral drug efficacy in future animal studies . The present study reveals the anti-inflammatory effects of Galgravin in mouse models and implies its potential application in inflammation diseases .
properties
IUPAC Name |
(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-DQEHQXCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318613 | |
Record name | Galgravin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galgravin | |
CAS RN |
528-63-2 | |
Record name | Galgravin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galgravin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galgravin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.